Cas no 119695-82-8 (1-2-(propan-2-yl)phenylpiperazine)

1-2-(Propan-2-yl)phenylpiperazine is a piperazine derivative with potential applications in pharmaceutical and chemical research due to its structural versatility. The compound features a phenylpiperazine core substituted with an isopropyl group, which may influence its binding affinity and selectivity in receptor interactions. Its well-defined molecular structure allows for precise modifications, making it a useful intermediate in medicinal chemistry for the development of bioactive molecules. The compound is typically synthesized under controlled conditions to ensure high purity and consistency. Researchers value its stability and compatibility with further functionalization, enabling its use in the exploration of novel pharmacophores or as a reference standard in analytical studies.
1-2-(propan-2-yl)phenylpiperazine structure
119695-82-8 structure
商品名:1-2-(propan-2-yl)phenylpiperazine
CAS番号:119695-82-8
MF:C13H20N2
メガワット:204.3113
MDL:MFCD05182253
CID:1208666
PubChem ID:3608822

1-2-(propan-2-yl)phenylpiperazine 化学的及び物理的性質

名前と識別子

    • Piperazine, 1-[2-(1-methylethyl)phenyl]-
    • 1-(2-isopropylphenyl)piperazine
    • 1-(2-propan-2-ylphenyl)piperazine
    • 1-2-(propan-2-yl)phenylpiperazine
    • 1-(2-isopropyl-pbenyl)-piperazine
    • 1-[2-(methylethyl)phenyl]piperazine
    • EN300-214892
    • DA-14655
    • CHEMBL276156
    • 1-(2-Isopropyl-phenyl)-piperazine
    • SCHEMBL5336801
    • 1-[2-(propan-2-yl)phenyl]piperazine
    • DTXSID40394137
    • BDBM50017450
    • 1-(2-isopropyl-phenyl)piperazine
    • JQQVFOBGUYOMQP-UHFFFAOYSA-N
    • 119695-82-8
    • MDL: MFCD05182253
    • インチ: InChI=1S/C13H20N2/c1-11(2)12-5-3-4-6-13(12)15-9-7-14-8-10-15/h3-6,11,14H,7-10H2,1-2H3
    • InChIKey: JQQVFOBGUYOMQP-UHFFFAOYSA-N
    • ほほえんだ: CC(C)C1=CC=CC=C1N2CCNCC2

計算された属性

  • せいみつぶんしりょう: 204.1628
  • どういたいしつりょう: 204.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 15.3Ų

じっけんとくせい

  • PSA: 15.27

1-2-(propan-2-yl)phenylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-214892-10.0g
1-[2-(propan-2-yl)phenyl]piperazine
119695-82-8 95%
10g
$3191.0 2023-06-08
Enamine
EN300-214892-0.5g
1-[2-(propan-2-yl)phenyl]piperazine
119695-82-8 95%
0.5g
$579.0 2023-09-16
Enamine
EN300-214892-5g
1-[2-(propan-2-yl)phenyl]piperazine
119695-82-8 95%
5g
$2152.0 2023-09-16
Aaron
AR000Q56-1g
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
1g
$1047.00 2025-02-10
Aaron
AR000Q56-100mg
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
100mg
$379.00 2025-02-10
Aaron
AR000Q56-10g
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
10g
$4413.00 2023-12-16
A2B Chem LLC
AA32782-2.5g
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
2.5g
$1566.00 2024-04-20
Aaron
AR000Q56-50mg
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
50mg
$265.00 2025-02-10
1PlusChem
1P000PWU-50mg
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
50mg
$269.00 2023-12-26
1PlusChem
1P000PWU-10g
Piperazine, 1-[2-(1-methylethyl)phenyl]-
119695-82-8 95%
10g
$4006.00 2023-12-26

1-2-(propan-2-yl)phenylpiperazine 関連文献

1-2-(propan-2-yl)phenylpiperazineに関する追加情報

Comprehensive Overview of 1-2-(propan-2-yl)phenylpiperazine (CAS No. 119695-82-8): Properties, Applications, and Research Insights

1-2-(propan-2-yl)phenylpiperazine (CAS No. 119695-82-8) is a chemically significant compound belonging to the piperazine derivatives family. Its molecular structure, featuring a phenylpiperazine core substituted with an isopropyl group, has garnered attention in pharmaceutical and biochemical research. This article delves into its physicochemical properties, synthesis pathways, and potential applications while addressing trending topics such as drug discovery, neuropharmacology, and structure-activity relationships (SAR).

The compound's IUPAC name, 1-(2-isopropylphenyl)piperazine, reflects its structural precision, making it a subject of interest in medicinal chemistry. Researchers often explore its role as a ligand for neurotransmitter receptors, particularly in studies related to serotonin and dopamine modulation. Recent advancements in computational chemistry have further enabled virtual screening of its interactions, aligning with the growing demand for AI-driven drug design.

From a synthetic perspective, 119695-82-8 is typically prepared via nucleophilic substitution or Pd-catalyzed coupling reactions. Its logP value (a measure of lipophilicity) suggests moderate bioavailability, a critical factor in pharmacokinetic optimization. These attributes have spurred investigations into its potential as a scaffold for CNS-targeting therapeutics, a hot topic in neuroscience research.

Environmental and toxicological profiles of 1-2-(propan-2-yl)phenylpiperazine remain under rigorous evaluation, coinciding with global emphasis on green chemistry principles. Analytical techniques like HPLC-MS and NMR spectroscopy are routinely employed for purity assessment, addressing the industry's focus on quality control standards. Furthermore, its stability under varying pH conditions makes it relevant for formulation science.

Emerging discussions in preclinical research highlight the compound's utility in studying GPCR signaling pathways. With increasing interest in personalized medicine, derivatives of phenylpiperazine are being explored for tailored therapeutic approaches. This aligns with frequent search queries such as "piperazine-based drug candidates 2024" and "small molecule CNS drugs," reflecting the compound's relevance in current scientific discourse.

In summary, CAS No. 119695-82-8 represents a versatile building block in organic synthesis and drug development. Its intersection with cutting-edge fields like chemoinformatics and biomolecular engineering ensures sustained academic and industrial interest. Future research may focus on its polymorphic forms or co-crystallization strategies to enhance therapeutic efficacy—a direction frequently queried in scientific databases.

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